![molecular formula C14H17NO3 B2514733 N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide CAS No. 2097888-23-6](/img/structure/B2514733.png)
N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide" has been the subject of various studies. One such study synthesized N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate. The compound was characterized using IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis .
Synthesis Analysis
Another study focused on the synthesis and structural characterization of N-(dibenzylcarbamothioyl)-3-methylbutanamide, a thiourea derivative. The compound was synthesized and characterized using NMR and FT-IR spectroscopic techniques. The molecular structure was further characterized by single crystal X-ray diffraction method. The study also evaluated the compound for its in-vitro antibacterial and antifungal activity .
Molecular Structure Analysis
The molecular structure of the compound N-(dibenzylcarbamothioyl)-3-methylbutanamide was characterized by single crystal X-ray diffraction method, providing detailed crystal data and intermolecular contacts. Hirshfeld surface analysis revealed the occurrence of S···H, O···H, and H···H contacts, which play an important role in the crystal packing stabilization of the thiourea derivative compound .
Chemical Reactions Analysis
The synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide involved specific chemical reactions between 4,4,4-trifluorobutanoic acid and 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate .
Physical and Chemical Properties Analysis
The compound N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was characterized using IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis, providing insights into its physical and chemical properties . Additionally, the compound N-(dibenzylcarbamothioyl)-3-methylbutanamide was evaluated for its in-vitro antibacterial and antifungal activity, shedding light on its biological properties .
N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide
N-(Dibenzylcarbamothioyl)-3-methylbutanamide: Crystal structure, Hirshfeld surfaces and antimicrobial activity
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds with structural similarities to N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide focuses on their synthesis and structural analysis. For instance, studies have detailed the synthesis of novel compounds with potential antifungal activities, exploring their crystal structures and biological efficacy. The synthesis of racemic compounds with detailed crystallographic analysis provides insights into molecular interactions and stability, which are crucial for designing compounds with desired physical and biological properties (Xue Si, 2009).
Polymer Science
In polymer science, research on N-propargylamides, which share functional group similarities with the targeted compound, has led to the development of polymers with specific helical conformations. These studies highlight the potential of using such compounds in creating materials with predefined molecular architectures, which could be pivotal in developing new materials for various applications (J. Tabei et al., 2003).
Antimicrobial Activity
Compounds structurally related to N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide have been synthesized and analyzed for their antimicrobial properties. For example, the study of thiourea derivatives revealed their potential in combating bacterial and fungal infections, highlighting the therapeutic applications of such molecules (I. Gumus et al., 2017).
Organic Synthesis
In organic synthesis, the creation of key intermediates for pharmaceutical compounds involves the use of related butanamide structures. These intermediates are crucial for the synthesis of more complex molecules with potential therapeutic applications (T. Fleck et al., 2003).
Material Chemistry
Material chemistry research has examined the conversion of organic molecules on catalyst surfaces, exploring their potential in creating valuable chemicals and fuels from biomass-derived compounds. This includes the study of furfural and aldehyde conversion over palladium catalysts, indicating the relevance of such research in sustainable chemistry and energy production (Surapas Sitthisa et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(2)7-14(16)15-8-12-3-4-13(18-12)11-5-6-17-9-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDCTCIVXNNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=C(O1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

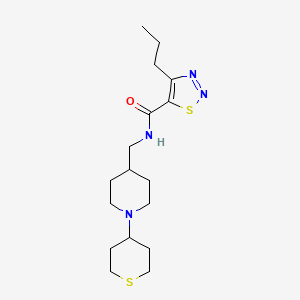

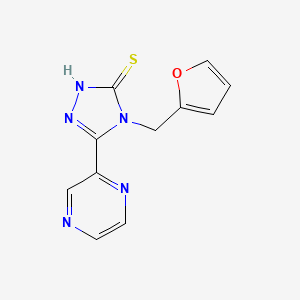

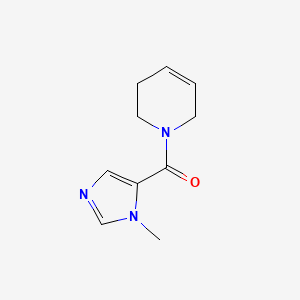
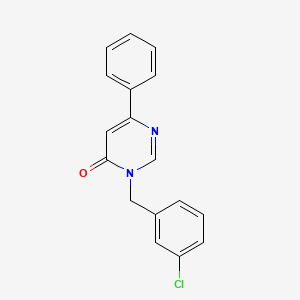
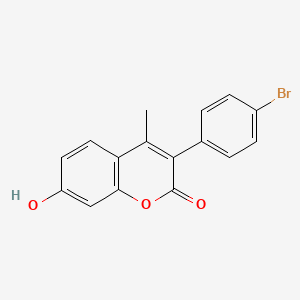
![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

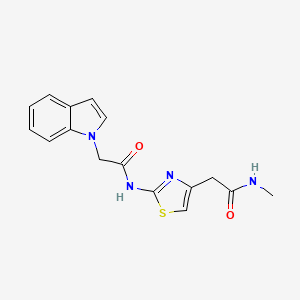
![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)